Oxyphyllacinol

Description

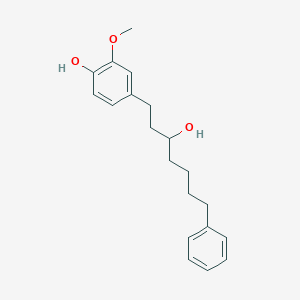

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxy-7-phenylheptyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,18,21-22H,5-6,9-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUCMVAZNHOIPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CCCCC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Oxyphyllacinol: A Technical Guide to Its Natural Source, Isolation, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphyllacinol, a prominent diarylheptanoid, has garnered significant interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its isolation and purification, and an exploration of its known cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Source of Oxyphyllacinol

The principal natural source of Oxyphyllacinol is the dried mature fruit of Alpinia oxyphylla Miquel, a perennial plant belonging to the Zingiberaceae (ginger) family.[1][2][3][4] This plant is predominantly found in the tropical and subtropical regions of China, including Hainan, Guangdong, Guangxi, and Yunnan.[4] The fruit, known as Fructus Alpiniae Oxyphyllae, is a well-established component of traditional East Asian medicine.[5] Oxyphyllacinol is one of the main bioactive diarylheptanoids present in the fruit, alongside other compounds such as yakuchinone A and yakuchinone B.[2][6]

Isolation and Purification of Oxyphyllacinol

The isolation of Oxyphyllacinol from Alpinia oxyphylla fruit involves a multi-step process of extraction and chromatographic purification. While a single, standardized protocol is not universally established, the following methodologies are synthesized from various successful isolation studies of diarylheptanoids from this plant source.

General Experimental Workflow for Isolation

The overall process for isolating Oxyphyllacinol can be summarized in the following workflow:

References

- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Research Progress on the Chemical Constituents, Pharmacology, and Pharmacokinetics of Alpinae oxyphyllae Fructus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of nine compounds from Alpinia oxyphylla fruit at different harvest time using UFLC-MS/MS and an extraction method optimized by orthogonal design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Oxyphyllacinol: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphyllacinol, a diarylheptanoid derived from the capsular fruit of Alpinia oxyphylla, is a natural compound of emerging scientific interest. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside a detailed exploration of its biological activities and associated signaling pathways. Quantitative data is presented in structured tables for clarity, and key experimental methodologies are described to facilitate reproducibility. While a complete physicochemical profile, including specific melting and boiling points and detailed NMR spectral data, remains to be fully elucidated in publicly available literature, this guide consolidates the current state of knowledge to support ongoing research and development efforts.

Physicochemical Properties

Oxyphyllacinol is a member of the diarylheptanoid class of organic compounds, characterized by two aromatic rings linked by a seven-carbon chain.

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₃ | PubChem |

| Molecular Weight | 314.4 g/mol | PubChem |

| Appearance | Solid (details not specified) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Solubility

Quantitative solubility data for Oxyphyllacinol in single solvents is limited in the available literature. However, a commercial supplier provides the following information for solubility in solvent mixtures:

| Solvent System | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |

Spectral Data

Biological Activity and Signaling Pathways

Recent research has highlighted the significant biological effects of Oxyphyllacinol, particularly its impact on human red blood cells (RBCs).

Effects on Human Red Blood Cells

A study by Alfhili & Alsughayyir (2025) demonstrated that Oxyphyllacinol induces eryptosis, a form of programmed cell death in erythrocytes, and hemolysis.[9]

Key findings include:

-

Eryptosis: Oxyphyllacinol treatment leads to an increase in phosphatidylserine (PS) exposure on the RBC surface and elevated intracellular Ca²⁺ levels.[9]

-

Hemolysis: Significant hemolysis was observed at a concentration of 100 μM, accompanied by an increase in lactate dehydrogenase and aspartate transaminase levels.[9]

The following table summarizes the quantitative effects of Oxyphyllacinol on RBCs as reported by Alfhili & Alsughayyir (2025):

| Parameter | Concentration (μM) | Observation |

| Annexin-V-FITC fluorescence (PS exposure) | 10 - 100 | Significant increase |

| Fluo4 fluorescence (Intracellular Ca²⁺) | 10 - 100 | Significant increase |

| Hemolysis | 100 | Significant increase |

Signaling Pathway in Red Blood Cells

Oxyphyllacinol-induced eryptosis and hemolysis are mediated through the calcium/p38 MAPK/CK1α signaling axis.[9] Inhibition of p38 MAPK and casein kinase 1α (CK1α) was shown to ameliorate the hemolytic effects of Oxyphyllacinol.[9]

Caption: Signaling pathway of Oxyphyllacinol-induced eryptosis and hemolysis in human red blood cells.

Experimental Protocols

Isolation and Purification of Oxyphyllacinol

A detailed, step-by-step protocol for the isolation and purification of Oxyphyllacinol from Alpinia oxyphylla is not explicitly available in the reviewed scientific literature. However, general methods for the isolation of diarylheptanoids from Alpinia species involve the following steps:

-

Extraction: The dried and powdered fruits of Alpinia oxyphylla are typically extracted with organic solvents such as ethanol or methanol.[10][11][12][13]

-

Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques, including column chromatography over silica gel or Sephadex LH-20.[10][11]

-

Purification: Final purification is often achieved through repeated column chromatography or by using techniques like high-performance liquid chromatography (HPLC).[10][11]

The following diagram illustrates a general workflow for the isolation of diarylheptanoids:

Caption: A generalized workflow for the isolation of diarylheptanoids from plant material.

Experimental Protocol for Assessing Effects on Red Blood Cells

The following methodology is based on the study by Alfhili & Alsughayyir (2025).[9]

1. Red Blood Cell Preparation:

-

Obtain fresh whole blood from healthy volunteers in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood sample to separate the plasma and buffy coat.

-

Wash the pelleted RBCs multiple times with a suitable buffer (e.g., Ringer solution).

-

Resuspend the washed RBCs to the desired hematocrit.

2. Oxyphyllacinol Treatment:

-

Prepare stock solutions of Oxyphyllacinol in a suitable solvent (e.g., DMSO).

-

Incubate the prepared RBC suspension with varying concentrations of Oxyphyllacinol (e.g., 10-100 μM) for a specified duration (e.g., 24 hours) at 37°C.

-

Include a vehicle control (e.g., DMSO) and a negative control (untreated RBCs).

3. Measurement of Eryptosis (Phosphatidylserine Exposure):

-

Use a flow cytometer and an Annexin V-FITC apoptosis detection kit.

-

After incubation, wash the RBCs and resuspend them in the binding buffer provided with the kit.

-

Add Annexin V-FITC to the cell suspension and incubate in the dark.

-

Analyze the fluorescence of the cells using a flow cytometer to quantify the percentage of Annexin V-positive cells.

4. Measurement of Intracellular Calcium:

-

Use a flow cytometer and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Load the RBCs with the fluorescent dye according to the manufacturer's instructions.

-

After incubation with Oxyphyllacinol, analyze the fluorescence intensity of the cells using a flow cytometer.

5. Measurement of Hemolysis:

-

After incubation, centrifuge the RBC suspensions to pellet the intact cells.

-

Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) using a spectrophotometer.

-

Calculate the percentage of hemolysis relative to a positive control (RBCs lysed with distilled water).

Conclusion and Future Directions

Oxyphyllacinol is a promising bioactive compound with demonstrable effects on cellular processes. The current body of research, particularly the work of Alfhili & Alsughayyir, has laid the groundwork for understanding its biological activity and mechanism of action in red blood cells. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Comprehensive Physicochemical Characterization: Determination of the melting point, boiling point, and detailed NMR spectral data (¹H and ¹³C) is essential for the unambiguous identification and quality control of Oxyphyllacinol.

-

Development of a Standardized Isolation Protocol: A detailed and reproducible protocol for the isolation and purification of Oxyphyllacinol from Alpinia oxyphylla is needed to ensure a consistent supply for research purposes.

-

In-depth Toxicological Studies: A thorough evaluation of the safety profile of Oxyphyllacinol is necessary before it can be considered for further development as a therapeutic agent.

-

Exploration of Other Biological Activities: Given its classification as a diarylheptanoid, a class of compounds known for a wide range of pharmacological effects, further studies should explore other potential biological activities of Oxyphyllacinol.

References

- 1. Two new antioxidant diarylheptanoids from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cjnmcpu.com [cjnmcpu.com]

- 4. Diarylheptanoids from Rhizomes of Alpinia officinarum Inhibit Aggregation of α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Oxyphyllacinol: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphyllacinol, a prominent diarylheptanoid constituent of the traditional medicinal plant Alpinia oxyphylla, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of oxyphyllacinol. It further details its biological effects, with a focus on its anti-inflammatory and eryptotic properties. This document summarizes key quantitative data, outlines detailed experimental protocols for the cited biological assays, and presents visual representations of its synthetic route and proposed signaling pathways to facilitate further research and development.

Discovery and History

Chemical Synthesis

A concise and efficient six-step total synthesis of oxyphyllacinol has been developed, achieving an overall yield of 46%. This method utilizes readily available starting materials and conventional reactions, making it suitable for large-scale production.

Synthetic Workflow

The synthesis begins with commercially available vanillin and proceeds through the formation of a Weinreb amide intermediate, followed by hydrogenation, desilylation, Grignard reaction, and final reduction to yield oxyphyllacinol.

Biological Activity and Mechanism of Action

Oxyphyllacinol exhibits a range of biological activities, with its anti-inflammatory and eryptotic effects being the most prominently studied.

Anti-inflammatory Activity

Oxyphyllacinol demonstrates significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key factor in the pathophysiology of inflammatory diseases.[2] Diarylheptanoids from Alpinia oxyphylla, including yakuchinones which are structurally related to oxyphyllacinol, have been shown to suppress the expression of iNOS at both the protein and mRNA levels.[3] While a specific IC50 value for NO inhibition by oxyphyllacinol is not yet reported, the strong activity of related compounds from the same source suggests it is a potent inhibitor.

Eryptosis and Hemolysis

Recent studies have revealed that oxyphyllacinol can induce eryptosis, a form of programmed cell death in erythrocytes (red blood cells), and hemolysis at higher concentrations. This activity is of particular interest for its potential implications in chemotherapy, where anemia is a common side effect.

| Parameter | Concentration (μM) | Observation | Reference |

| Hemolysis | 100 | Significant hemolysis of human red blood cells | |

| Eryptosis (Annexin-V binding) | 10-100 | Significant increase in phosphatidylserine exposure | |

| Intracellular Ca2+ | 10-100 | Significant increase in intracellular calcium levels | |

| Hemolysis Inhibition (SB203580) | 100 (Oxyphyllacinol) | Inhibition of p38 MAPK significantly reduced hemolysis | |

| Hemolysis Inhibition (D4476) | 100 (Oxyphyllacinol) | Inhibition of Casein Kinase 1α significantly reduced hemolysis |

Proposed Signaling Pathway for Eryptosis

Oxyphyllacinol-induced eryptosis in human red blood cells is mediated by an increase in intracellular calcium (Ca2+) and the activation of the p38 mitogen-activated protein kinase (MAPK) and casein kinase 1α (CK1α) signaling axis. The influx of Ca2+ is a critical trigger for eryptosis. This leads to the activation of p38 MAPK and CK1α, which in turn orchestrate the downstream events of eryptosis, including phosphatidylserine (PS) externalization and cell shrinkage.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol is based on the common methodology for assessing the anti-inflammatory activity of compounds by measuring the inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere for 12-24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of oxyphyllacinol. Cells are incubated for 2 hours.

-

Stimulation: LPS (e.g., 1 µg/mL) is added to each well (except for the negative control) to induce an inflammatory response and iNOS expression. The cells are then incubated for an additional 24 hours.

-

NO Measurement (Griess Assay):

-

An aliquot of the cell culture supernatant is transferred to a new 96-well plate.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes in the dark.

-

The absorbance is measured at 550 nm using a microplate reader.

-

A standard curve using sodium nitrite is generated to quantify the nitrite concentration, which is a stable metabolite of NO.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Eryptosis and Hemolysis Assays in Human Red Blood Cells (RBCs)

This protocol is adapted from the methodology described by Alfhili and Alsughayyir (2025).

-

Blood Collection and Preparation:

-

Whole blood is collected from healthy volunteers in EDTA-containing tubes.

-

RBCs are isolated by centrifugation, and the plasma and buffy coat are removed.

-

RBCs are washed multiple times with a suitable physiological buffer (e.g., Ringer solution).

-

-

Treatment: Washed RBCs are incubated with various concentrations of oxyphyllacinol (e.g., 10-100 µM) for 24 hours at 37°C. A vehicle control is run in parallel.

-

Hemolysis Assay:

-

Following incubation, the samples are centrifuged to pellet the intact RBCs.

-

The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of hemoglobin released from lysed cells.

-

Results are expressed as a percentage of hemolysis compared to a positive control (100% lysis with distilled water).

-

-

Eryptosis Assay (Flow Cytometry):

-

Phosphatidylserine (PS) Exposure: Treated RBCs are washed and resuspended in an Annexin-V binding buffer. FITC-conjugated Annexin-V is added, and the cells are incubated in the dark. The fluorescence of the cells is then analyzed by flow cytometry. An increase in FITC fluorescence indicates PS externalization.

-

Intracellular Ca2+ Measurement: Treated RBCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4/AM). After incubation, the cells are washed, and the fluorescence intensity is measured by flow cytometry. An increase in fluorescence corresponds to a rise in intracellular Ca2+.

-

Cell Volume (Forward Scatter): Changes in cell volume are assessed by the forward scatter (FSC) signal in the flow cytometer. A decrease in FSC is indicative of cell shrinkage, a hallmark of eryptosis.

-

Conclusion

Oxyphyllacinol, a key bioactive diarylheptanoid from Alpinia oxyphylla, presents a compelling profile for further investigation in drug development. Its established anti-inflammatory activity, coupled with its newly elucidated role in inducing eryptosis via the Ca2+/p38 MAPK/CK1α signaling pathway, opens new avenues for research into its potential therapeutic applications, particularly in the contexts of inflammation and oncology. The synthetic route described herein provides a foundation for producing sufficient quantities for preclinical and clinical studies. This technical guide serves as a foundational resource for scientists aiming to explore the full therapeutic potential of oxyphyllacinol.

References

Diarylheptanoids from Alpinia oxyphylla: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemistry, Bioactivity, and Therapeutic Potential of Diarylheptanoids from the Fruits of Alpinia oxyphylla

The fruits of Alpinia oxyphylla Miq., a perennial plant in the ginger family (Zingiberaceae), have a long history of use in traditional medicine, particularly in East Asia. Modern phytochemical investigations have identified diarylheptanoids as a major class of bioactive constituents responsible for many of the plant's therapeutic properties. This technical guide provides a comprehensive overview of the diarylheptanoids isolated from Alpinia oxyphylla, with a focus on their chemical structures, biological activities, and underlying mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Isolated Diarylheptanoids and Their Bioactivities

Numerous diarylheptanoids have been isolated and identified from the fruits of Alpinia oxyphylla. These compounds, characterized by two aromatic rings linked by a seven-carbon chain, exhibit a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cytotoxic effects. The key identified compounds and their reported bioactivities are summarized below.

| Compound Name | Structure | Biological Activity | IC50 Value(s) | Reference(s) |

| Yakuchinone A | 1-(4'-hydroxy-3'-methoxyphenyl)-7-phenyl-3-heptanone | Antioxidant (DPPH radical scavenging) | 57 ± 2.1 µM | [1] |

| Anti-inflammatory (inhibition of TPA-induced COX-2 and iNOS expression) | Not specified | [2] | ||

| Antitumor promotion | Not specified | [2] | ||

| Yakuchinone B | 1-(3',4'-dimethoxyphenyl)-7-phenyl-3-heptanone | Anti-inflammatory (inhibition of TPA-induced COX-2 and iNOS expression) | Not specified | [2] |

| Antitumor promotion | Not specified | [2] | ||

| Oxyphyllacinol | 1-(4'-hydroxy-3'-methoxyphenyl)-7-phenyl-3,5-heptanediol | Antioxidant (DPPH radical scavenging) | 89 ± 3.1 µM | [1] |

| Antioxidant (inhibition of linoleic acid peroxidation) | 0.31 ± 0.009 mM | [1] | ||

| 1-(3',5'-dihydroxy-4'-methoxyphenyl)-7-phenyl-3-heptanone | Not available | Antioxidant (DPPH radical scavenging) | Potent | [3] |

| 1-(2',4'-dihydroxy-3'-methoxyphenyl)-7-(4''-methoxyphenyl)-3-heptanone | Not available | Antioxidant (DPPH radical scavenging) | Potent | [3] |

| Diarylheptanoid 2 (unnamed) | Not available | Anti-inflammatory (inhibition of NO production) | 33.65 µmol·L⁻¹ | [4] |

| Diarylheptanoid 4 (unnamed) | Not available | Anti-inflammatory (inhibition of NO production) | 9.88 µmol·L⁻¹ | [4] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the isolation and bioactivity assessment of diarylheptanoids from Alpinia oxyphylla.

Isolation and Purification of Diarylheptanoids

A general workflow for the isolation of diarylheptanoids from the fruits of Alpinia oxyphylla is presented below. Specific details may vary based on the target compound and the laboratory setup.

Detailed Steps:

-

Extraction: The air-dried and powdered fruits of Alpinia oxyphylla are refluxed with 95% ethanol. The extraction process is typically repeated multiple times to ensure maximum yield.

-

Concentration and Partitioning: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, which is rich in diarylheptanoids, is subjected to silica gel column chromatography. A gradient elution is employed, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing diarylheptanoids.

-

Purification: Fractions showing the presence of target compounds are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of natural compounds.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of dilutions of the isolated diarylheptanoids in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each diarylheptanoid dilution.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

Methanol is used as a blank, and a solution of DPPH in methanol without the sample is used as the control. Ascorbic acid or Trolox is typically used as a positive control.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the isolated diarylheptanoids for 1 hour.

-

Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

-

Nitrite Determination: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

-

Calculation: The percentage of inhibition of NO production is calculated, and the IC50 value is determined. Cell viability is also assessed using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Signaling Pathways Modulated by Diarylheptanoids

Diarylheptanoids from Alpinia oxyphylla exert their biological effects by modulating key signaling pathways involved in inflammation and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of diarylheptanoids, such as yakuchinone A and B, are partly attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Diarylheptanoids have been shown to interfere with this cascade, although the precise molecular targets for many compounds are still under investigation.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Some diarylheptanoids from the Alpinia genus have been shown to modulate MAPK signaling, including the p38 MAPK pathway. For instance, oxyphyllacinol has been reported to induce eryptosis (the suicidal death of red blood cells) through a mechanism involving p38 MAPK.

Conclusion

The diarylheptanoids from Alpinia oxyphylla represent a promising class of natural products with diverse and potent biological activities. Their demonstrated antioxidant, anti-inflammatory, and neuroprotective effects, coupled with their ability to modulate key signaling pathways such as NF-κB and MAPK, make them attractive candidates for further investigation in the context of drug discovery and development. This guide provides a foundational resource for researchers and professionals seeking to explore the therapeutic potential of these fascinating compounds. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of individual diarylheptanoids to translate their therapeutic promise into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of mouse skin tumor promotion by anti-inflammatory diarylheptanoids derived from Alpinia oxyphylla Miquel (Zingiberaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Four new diarylheptanoids and two new terpenoids from the fruits of Alpinia oxyphylla and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Oxyphyllacinol: Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphyllacinol, a diarylheptanoid primarily isolated from the fruit of Alpinia oxyphylla, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its fundamental chemical properties and delves into its effects on cellular mechanisms, particularly its impact on red blood cells. Detailed experimental protocols and quantitative data are presented to support further research and development initiatives. This document summarizes the current understanding of Oxyphyllacinol's bioactivity, focusing on its hemolytic and eryptotic properties, and the associated signaling pathways.

Chemical and Physical Properties

Oxyphyllacinol is a natural product with the following identifiers and properties:

| Property | Value |

| CAS Number | 87657-77-0 |

| Molecular Formula | C₂₀H₂₆O₃ |

| Molecular Weight | 314.43 g/mol |

| IUPAC Name | 4-(3-hydroxy-7-phenylheptyl)-2-methoxyphenol |

Molecular Structure

The two-dimensional structure of Oxyphyllacinol is depicted below:

Figure 1. 2D structure of Oxyphyllacinol.

Biological Activity: Hemolytic and Eryptotic Effects

Recent studies have investigated the effects of Oxyphyllacinol (OPC) on human red blood cells (RBCs), revealing its capacity to induce hemolysis and eryptosis, a form of programmed cell death in erythrocytes.

Quantitative Data on Hemolysis

Oxyphyllacinol was found to induce significant hemolysis at a concentration of 100 μM. This was accompanied by the leakage of intracellular enzymes, lactate dehydrogenase (LDH) and aspartate aminotransferase (AST), into the supernatant.

| Parameter | Control | Oxyphyllacinol (100 μM) | P-value |

| Hemolysis (%) | 1.65 ± 0.26 | 23.20 ± 3.15 | <0.0001 |

| LDH Leakage (U/L) | 8.21 ± 1.26 | 70.69 ± 12.50 | <0.0001 |

| AST Leakage (U/L) | 1.83 ± 0.29 | 5.92 ± 0.76 | <0.0001 |

Data are presented as mean ± SEM.

Quantitative Data on Eryptosis

Eryptosis is characterized by phosphatidylserine (PS) translocation to the outer membrane leaflet and an increase in intracellular calcium (Ca²⁺) levels. Oxyphyllacinol at 100 μM was shown to significantly increase both of these markers in human RBCs.

| Parameter | Control | Oxyphyllacinol (100 μM) | P-value |

| Annexin-V-FITC Positive Cells (%) | 3.18 ± 0.42 | 43.31 ± 2.20 | <0.0001 |

| Fluo4 Fluorescence (a.u.) | 215.4 ± 16.69 | 828.8 ± 46.12 | <0.0001 |

Data are presented as mean ± SEM.

Signaling Pathway

The induction of hemolysis and eryptosis by Oxyphyllacinol in human red blood cells appears to be mediated through a signaling pathway involving intracellular calcium, p38 mitogen-activated protein kinase (MAPK), and casein kinase 1α (CK1α). Inhibition of p38 MAPK and CK1α was found to significantly reduce Oxyphyllacinol-induced hemolysis.

Figure 2. Proposed signaling pathway for Oxyphyllacinol-induced eryptosis and hemolysis.

Experimental Protocols

The following protocols are based on the methodologies described in the study of Oxyphyllacinol's effects on human red blood cells.

Preparation of Oxyphyllacinol

Synthetic Oxyphyllacinol (CAS #87657-77-0) with a purity of 98.24% was used. A 10 mM stock solution was prepared by dissolving 10 mg of Oxyphyllacinol in 3.18 mL of DMSO.

Hemolysis Assay

-

Human red blood cells (RBCs) were exposed to Oxyphyllacinol at concentrations ranging from 10-100 μM for 24 hours at 37°C.

-

Following incubation, the cells were centrifuged at 13,000 ×g for 1 minute.

-

The supernatant was collected for photometric analysis.

-

Hemoglobin release was measured at 405 nm using a microplate reader. RBCs suspended in distilled water served as a positive control for 100% hemolysis.

-

Lactate dehydrogenase (LDH) and aspartate aminotransferase (AST) levels in the supernatant were measured using a clinical chemistry analyzer.

Eryptosis Assay (Flow Cytometry)

Eryptosis was quantified by measuring phosphatidylserine (PS) translocation and intracellular Ca²⁺ levels.

4.3.1. Phosphatidylserine Translocation

-

Control and Oxyphyllacinol-treated RBCs were washed and resuspended.

-

The cell suspension was stained with 1% Annexin-V-FITC for 10 minutes at room temperature in the dark.

-

10,000 events per sample were analyzed using a flow cytometer to determine the percentage of Annexin-V-FITC positive cells.

4.3.2. Intracellular Calcium Measurement

-

Control and Oxyphyllacinol-treated RBCs were incubated with Fluo4/AM to stain for intracellular Ca²⁺.

-

The geometric mean of Fluo4 fluorescence was measured by flow cytometry to quantify intracellular Ca²⁺ levels.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the hemolytic and eryptotic effects of Oxyphyllacinol.

Figure 3. Experimental workflow for studying Oxyphyllacinol's effects on red blood cells.

Conclusion

Oxyphyllacinol demonstrates significant in vitro effects on human red blood cells, inducing both hemolysis and eryptosis. The underlying mechanism appears to involve an increase in intracellular calcium and the activation of the p38 MAPK and CK1α signaling pathways. These findings provide a foundation for further investigation into the pharmacological and toxicological profile of Oxyphyllacinol. The detailed protocols and quantitative data presented herein are intended to facilitate reproducibility and guide future research in the development of novel therapeutics. Researchers should consider these cytotoxic effects in the context of any potential therapeutic applications of Oxyphyllacinol.

Biological Screening of Oxyphyllacinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphyllacinol, a diarylheptanoid compound found in the capsular fruit of Alpinia oxyphylla, has been identified as a bioactive molecule with potential pharmacological applications. This technical guide provides a comprehensive overview of the biological screening of Oxyphyllacinol, summarizing key findings, detailing experimental protocols, and visualizing associated signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. While preliminary studies have highlighted its effects on red blood cells, this document also outlines methodologies for broader screening to elucidate its full therapeutic potential.

Hemolytic and Eryptotic Activity

Recent studies have investigated the effects of Oxyphyllacinol on human red blood cells (RBCs), revealing its capacity to induce both hemolysis and eryptosis, the suicidal death of erythrocytes.

Quantitative Data

The following table summarizes the key quantitative findings from the biological screening of Oxyphyllacinol for hemolytic and eryptotic activities.

| Biological Activity | Assay | Cell Type | Concentration | Observation | Source |

| Hemolysis | Photometric measurement of hemoglobin release | Human Red Blood Cells | 100 µM | Significant increase in hemolysis | |

| Lactate Dehydrogenase (LDH) Assay | Human Red Blood Cells | 100 µM | Significant elevation in LDH leakage | ||

| Aspartate Transaminase (AST) Assay | Human Red Blood Cells | 100 µM | Significant elevation in AST leakage | ||

| Eryptosis | Annexin-V-FITC Flow Cytometry (Phosphatidylserine exposure) | Human Red Blood Cells | 10-100 µM | Significant increase in Annexin-V positive cells | |

| Fluo4/AM Flow Cytometry (Intracellular Ca2+) | Human Red Blood Cells | 10-100 µM | Significant increase in intracellular calcium levels | ||

| H2DCFDA Flow Cytometry (Oxidative Stress) | Human Red Blood Cells | 10-100 µM | No significant increase in oxidative stress |

Experimental Protocols

1. Hemolysis Assay

-

Objective: To quantify the hemolytic activity of Oxyphyllacinol on human red blood cells.

-

Methodology:

-

Preparation of Red Blood Cells (RBCs): Obtain fresh human whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate plasma and buffy coat. Aspirate and discard the supernatant and buffy coat. Wash the pelleted RBCs three times with a phosphate-buffered saline (PBS) solution (pH 7.4). Resuspend the washed RBCs in PBS to a final concentration of 1% (v/v).

-

Treatment: Prepare a stock solution of Oxyphyllacinol in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with PBS to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Add the Oxyphyllacinol solutions to the RBC suspension in a 1:1 ratio. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.

-

Incubation: Incubate the samples at 37°C for a specified duration (e.g., 24 hours).

-

Measurement: After incubation, centrifuge the samples at a higher speed (e.g., 1500 x g) for 5 minutes to pellet the intact RBCs. Carefully collect the supernatant. Measure the absorbance of the supernatant at a wavelength of 415 nm using a spectrophotometer to determine the amount of hemoglobin released.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

-

2. Eryptosis Assay using Flow Cytometry

-

Objective: To assess the induction of eryptosis by Oxyphyllacinol through the detection of phosphatidylserine (PS) externalization and changes in intracellular calcium levels.

-

Methodology:

-

RBC Preparation and Treatment: Prepare and treat RBCs with Oxyphyllacinol as described in the hemolysis assay protocol.

-

Staining for Phosphatidylserine (PS) Exposure:

-

After incubation, wash the RBCs with Annexin-V binding buffer.

-

Resuspend the cells in the binding buffer and add Annexin-V-FITC conjugate.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Staining for Intracellular Calcium (Ca2+):

-

Load the RBCs with Fluo4/AM dye by incubating in a buffer containing the dye at 37°C for 30 minutes.

-

Wash the cells to remove excess dye.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

For Annexin-V-FITC, use a 488 nm excitation laser and detect emission at approximately 530 nm.

-

For Fluo4/AM, use a 488 nm excitation laser and detect emission at approximately 516 nm.

-

Acquire data for at least 10,000 events per sample.

-

Gate the RBC population based on forward and side scatter characteristics.

-

Quantify the percentage of Annexin-V positive cells and the mean fluorescence intensity of Fluo4 to determine changes in PS exposure and intracellular calcium levels, respectively.

-

-

Signaling Pathway

Oxyphyllacinol-induced hemolysis has been shown to be mediated by the p38 mitogen-activated protein kinase (MAPK) and casein kinase 1α (CK1α) signaling pathways.

Caption: Oxyphyllacinol activates p38 MAPK and CK1α, leading to hemolysis.

Proposed Broader Biological Screening

While direct experimental data on the anticancer, anti-inflammatory, and neuroprotective effects of pure Oxyphyllacinol is limited in the available literature, its classification as a "major antitumor diarylheptanoid" and the known activities of Alpinia oxyphylla extracts suggest that screening in these areas is warranted. The following sections outline proposed experimental workflows for such a screening cascade.

Anticancer Activity Screening

A tiered approach is recommended to evaluate the potential anticancer properties of Oxyphyllacinol.

Caption: A workflow for assessing the anticancer potential of Oxyphyllacinol.

Anti-inflammatory Activity Screening

To investigate the potential anti-inflammatory effects of Oxyphyllacinol, a series of in vitro assays can be employed.

Caption: A workflow for evaluating the anti-inflammatory properties of Oxyphyllacinol.

Neuroprotective Activity Screening

Given the neuroprotective effects associated with Alpinia oxyphylla, screening Oxyphyllacinol for such activity is a logical step.

Caption: A workflow for determining the neuroprotective effects of Oxyphyllacinol.

Conclusion

The available data indicates that Oxyphyllacinol exhibits significant hemolytic and eryptotic activity in human red blood cells, mediated through the p38 MAPK and CK1α signaling pathways. While its antitumor potential is suggested, further direct experimental evidence is required to substantiate its anticancer, anti-inflammatory, and neuroprotective properties. The experimental workflows proposed in this guide offer a systematic approach to further characterize the biological activity profile of Oxyphyllacinol. Such studies are crucial for a comprehensive safety and efficacy assessment and to unlock the full therapeutic potential of this natural compound.

Preliminary in-vitro studies of Oxyphyllacinol

An In-depth Technical Guide on the Preliminary In-vitro Studies of Oxyphyllacinol

This technical guide provides a comprehensive overview of the preliminary in-vitro studies conducted on Oxyphyllacinol, a major antitumor diarylheptanoid found in the capsular fruit of Alpinia oxyphylla. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the experimental data, protocols, and cellular mechanisms associated with Oxyphyllacinol's biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro investigations of Oxyphyllacinol's effects on human red blood cells (RBCs).

Table 1: Hemolytic Effects of Oxyphyllacinol on Human RBCs

| Concentration (μM) | Hemolysis (%) | Lactate Dehydrogenase (LDH) Release | Aspartate Transaminase (AST) Release |

| 10 | Not specified | Not specified | Not specified |

| 100 | Significant increase | Elevated | Elevated |

Data extracted from a study by Alfhili & Alsughayyir, which reported significant hemolysis at 100 μM.

Table 2: Eryptotic Effects of Oxyphyllacinol on Human RBCs

| Concentration (μM) | Annexin-V-FITC Fluorescence (Phosphatidylserine Exposure) | Fluo-4 AM Fluorescence (Intracellular Ca2+) | H2DCFDA Fluorescence (Oxidative Stress) |

| 10-100 | Significant increase | Significant increase | No significant change |

This table summarizes the findings on eryptosis, the suicidal death of erythrocytes, induced by Oxyphyllacinol.

Table 3: Hematological Changes Induced by Oxyphyllacinol in Whole Blood

| Parameter | Observation |

| Hemoglobin Content | Depleted |

| Mean Corpuscular Volume (MCV) | Increased |

| Fragmented RBCs | Increased |

| Immature Granulocytes | Increased |

| Large Platelets | Increased |

These findings highlight the broader hematological impact of Oxyphyllacinol in an in-vitro whole blood model.

Experimental Protocols

The following sections detail the methodologies employed in the key in-vitro experiments.

Hemolysis Assays

-

Cell Culture: Human red blood cells (RBCs) were exposed to Oxyphyllacinol at concentrations ranging from 10 to 100 μM for 24 hours at 37°C.

-

Photometric Measurement: Hemolysis was quantified by measuring the absorbance of the supernatant at a specific wavelength to determine the amount of hemoglobin released from lysed RBCs.

-

Enzyme Assays: The release of lactate dehydrogenase (LDH) and aspartate transaminase (AST) into the supernatant, as markers of cell membrane damage, was measured using photometric assays.

Eryptosis Detection via Flow Cytometry

-

Phosphatidylserine (PS) Translocation: Eryptosis was assessed by staining RBCs with Annexin-V-FITC, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane. The fluorescence was then quantified using flow cytometry.

-

Intracellular Calcium (Ca2+) Measurement: The intracellular calcium concentration was determined by loading the RBCs with the fluorescent indicator Fluo-4 AM. An increase in fluorescence, measured by flow cytometry, indicates a rise in intracellular Ca2+.

-

Oxidative Stress Assessment: Oxidative stress was evaluated using the probe H2DCFDA, which becomes fluorescent upon oxidation. The fluorescence intensity was measured by flow cytometry to determine the level of reactive oxygen species (ROS).

Inhibition Studies

To investigate the signaling pathways involved in Oxyphyllacinol-induced hemolysis, the following inhibitors were used:

-

PEG 8000: A high-molecular-weight polyethylene glycol used to assess the role of osmotic stress.

-

SB203580: A specific inhibitor of p38 MAPK.

-

D4476: An inhibitor of casein kinase 1α (CK1α).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for Oxyphyllacinol-induced eryptosis and a general workflow for its in-vitro evaluation.

Caption: Proposed signaling pathway of Oxyphyllacinol-induced eryptosis in human RBCs.

Caption: General experimental workflow for the in-vitro evaluation of Oxyphyllacinol.

Discussion and Future Directions

The preliminary in-vitro data indicate that Oxyphyllacinol induces both hemolysis and eryptosis in human red blood cells at micromolar concentrations. The mechanism of eryptosis appears to be mediated through an increase in intracellular calcium, leading to the activation of the p38 MAPK/CK1α signaling cascade. Notably, this process seems to be independent of significant oxidative stress.

These findings are crucial for the preclinical safety assessment of Oxyphyllacinol as a potential anticancer agent, as anemia is a common side effect of chemotherapy. Further research is warranted to explore the pro-eryptotic effects of Oxyphyllacinol on cancerous cells and to investigate its broader toxicological profile. The observed hematological changes in whole blood also necessitate further in-vivo studies to understand the systemic effects of this compound.

While some studies have investigated the toxicological profile of related compounds from Alpinia oxyphylla, such as PD-00105, direct comparative studies with Oxyphyllacinol are needed to delineate their specific activities.[1] Additionally, the neuroprotective properties observed for other constituents of Alpinia oxyphylla suggest a complex pharmacology for this plant's extracts that warrants further investigation.[2]

References

- 1. Toxicological evaluation of Alpinia oxyphylla-derived molecule (PD-00105): In vitro genotoxicity studies and 90-day oral toxicity study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxyphylla A exerts antiparkinsonian effects by ameliorating 6-OHDA-induced mitochondrial dysfunction and dyskinesia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxyphyllacinol: A Technical Guide to its Core Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphyllacinol, a naturally occurring diarylheptanoid isolated from the fruit of Alpinia oxyphylla, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the current understanding of oxyphyllacinol, focusing on its core biological activities, underlying mechanisms of action, and relevant experimental methodologies. While research into specific derivatives of oxyphyllacinol is currently limited, this document summarizes the foundational knowledge necessary for future drug discovery and development efforts.

Introduction

Oxyphyllacinol is a bioactive molecule with the chemical formula C₂₀H₂₆O₃.[2][3] It is one of the primary diarylheptanoids found in Alpinia oxyphylla, a plant with a long history of use in traditional medicine.[1][4][5][6] Preclinical studies have highlighted its potential in several therapeutic areas, including neuroprotection, anti-inflammatory, and antitumor applications.[2][7] This guide aims to consolidate the existing scientific data on oxyphyllacinol to serve as a resource for researchers and professionals in the field of drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₆O₃ | [2][3] |

| Molecular Weight | 314.43 g/mol | [2][3] |

| CAS Number | 87657-77-0 | [2][3] |

| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-ol | [2] |

| Appearance | Solid powder | [2] |

| Natural Source | Fruit of Alpinia oxyphylla | [1][4][5] |

Biological Activities and Mechanisms of Action

Hemolytic and Eryptotic Effects

Oxyphyllacinol has been shown to induce hemolysis and eryptosis (suicidal death of red blood cells) in human red blood cells (RBCs). This activity is concentration-dependent, with significant hemolysis observed at a concentration of 100 μM.[7] The mechanism underlying this effect involves the influx of extracellular Ca²⁺, leading to the activation of the p38 MAPK/CK1α signaling pathway.[7]

Caption: Oxyphyllacinol-induced eryptosis and hemolysis signaling pathway in human red blood cells.

Neuroprotective Effects

Extracts of Alpinia oxyphylla, containing oxyphyllacinol, have demonstrated neuroprotective properties. Studies have shown that these extracts can protect against glutamate-induced apoptosis in cortical neurons.[2] While direct quantitative data for oxyphyllacinol is limited, a related compound, oxyphylla A, has been shown to provide neuroprotection in models of Parkinson's disease by promoting the degradation of α-synuclein.[3] The neuroprotective effects of A. oxyphylla extracts are also associated with the regulation of redox homeostasis and improvement of the cholinergic system.[2]

Anti-inflammatory Activity

Oxyphyllacinol has been noted for its anti-inflammatory effects.[2] In LPS-stimulated RAW264.7 macrophages, it has been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Specific IC₅₀ values for oxyphyllacinol in these assays are not yet widely published.

Oxyphyllacinol Derivatives

Currently, there is a significant lack of publicly available research on the synthesis and biological activities of oxyphyllacinol derivatives. While the total synthesis of oxyphyllacinol has been achieved, the exploration of its chemical space through derivatization remains a promising area for future research.[1] The development of derivatives could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Experimental Protocols

General Workflow for Investigating Bioactivity

Caption: A generalized experimental workflow for the investigation of oxyphyllacinol's bioactivity.

In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in Macrophages

This protocol is a generalized method for assessing the anti-inflammatory activity of compounds like oxyphyllacinol.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of oxyphyllacinol for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-only treated control.

In Vitro Neuroprotection Assay: Neuronal Cell Viability

This is a general protocol to screen for the neuroprotective effects of natural compounds.

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons) in the appropriate medium and conditions.

-

Cell Seeding: Plate the cells in a 96-well plate at an appropriate density.

-

Treatment: Pre-treat the cells with different concentrations of oxyphyllacinol for a specified period (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, MPP⁺, or amyloid-beta peptides).

-

Cell Viability Assay (MTT or XTT):

-

After the incubation period, add the MTT or XTT reagent to each well.

-

Incubate for 2-4 hours to allow for the formation of formazan crystals.

-

If using MTT, solubilize the crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Quantitative Data Summary

| Compound | Assay | Cell Line/Model | Result | Reference |

| Oxyphyllacinol | Hemolysis Assay | Human Red Blood Cells | Significant hemolysis at 100 μM | [7] |

| Alpinia oxyphylla extract | Anti-proliferative | HCT-116 colorectal cancer cells | IC₅₀ = 89.3 µg/ml | [8] |

| Alpinia oxyphylla extract | Anti-proliferative | SW480 colorectal cancer cells | IC₅₀ > 100 µg/ml | [8] |

Note: The available quantitative data for oxyphyllacinol is still limited. The data for Alpinia oxyphylla extract is included to provide context for the potential activity of its constituents.

Conclusion and Future Directions

Oxyphyllacinol is a promising natural product with demonstrated biological activities that warrant further investigation. The current body of research points towards its potential as a lead compound for the development of novel therapeutics, particularly in the areas of neurodegenerative and inflammatory diseases.

Key areas for future research include:

-

Comprehensive Bioactivity Profiling: Elucidation of the full range of biological targets of oxyphyllacinol and determination of quantitative metrics such as IC₅₀ and EC₅₀ values across various assays.

-

Synthesis and Evaluation of Derivatives: A systematic exploration of the structure-activity relationships of oxyphyllacinol through the synthesis and screening of a library of derivatives. This could lead to the discovery of analogs with improved potency, selectivity, and drug-like properties.

-

In Vivo Studies: Validation of the in vitro findings in relevant animal models to assess the efficacy, pharmacokinetics, and safety of oxyphyllacinol and its future derivatives.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed neuroprotective and anti-inflammatory effects.

The information compiled in this technical guide provides a solid foundation for these future endeavors, with the ultimate goal of translating the therapeutic potential of oxyphyllacinol into clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Oxyphylla A Promotes Degradation of α-Synuclein for Neuroprotection via Activation of Immunoproteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arborassays.com [arborassays.com]

- 5. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hub.hku.hk [hub.hku.hk]

- 7. Discovery, Synthesis, and Functional Characterization of a Novel Neuroprotective Natural Product from the Fruit of Alpinia oxyphylla for use in Parkinson's Disease Through LC/MS-Based Multivariate Data Analysis-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-proliferative activity of A. Oxyphylla and its bioactive constituent nootkatone in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Abundance and Biosynthesis of Oxyphyllacinol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of Oxyphyllacinol, a bioactive diarylheptanoid, with a primary focus on its presence in Alpinia oxyphylla. The document details quantitative data, experimental protocols for its isolation and analysis, and a visualization of its biosynthetic pathway.

Natural Abundance of Oxyphyllacinol

Oxyphyllacinol is a significant diarylheptanoid found in the capsular fruit of Alpinia oxyphylla Miq., a plant used in traditional medicine.[1] Its concentration in the fruit varies depending on the harvesting time, highlighting the importance of optimizing cultivation and collection processes for maximizing the yield of this bioactive compound.

Table 1: Quantitative Data of Oxyphyllacinol in Alpinia oxyphylla Fruit

The following table summarizes the content of Oxyphyllacinol in the dried fruit of Alpinia oxyphylla at different harvesting times, as determined by Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS).

| Harvest Time (Days after culture) | Oxyphyllacinol Content (μg/g dried material) |

| 10 | 0.85 |

| 15 | 1.23 |

| 20 | 2.15 |

| 25 | 3.54 |

| 30 | 5.21 |

| 35 | 7.86 |

| 40 | 10.24 |

| 45 | 12.53 |

| 50 | 11.87 |

| 55 | 10.96 |

| 60 | 9.88 |

| 65 | 8.76 |

Data sourced from Li et al. (2013).[2]

Experimental Protocols

This section outlines the methodologies for the extraction, isolation, and quantification of Oxyphyllacinol from plant material, based on established and validated protocols.

Extraction of Oxyphyllacinol from Alpinia oxyphylla Fruit

Objective: To efficiently extract Oxyphyllacinol and other diarylheptanoids from the dried fruit of Alpinia oxyphylla.

Methodology:

-

Sample Preparation: The dried fruits of Alpinia oxyphylla are ground into a fine powder and sieved through a 40-mesh screen.[2]

-

Solvent Extraction: An orthogonal design can be used to optimize extraction conditions. A highly effective method involves using 70% ethanol in water as the extraction solvent.[2]

-

Extraction Process:

-

A precise amount of the powdered plant material (e.g., 0.5 g) is weighed.[2]

-

The powder is refluxed with the extraction solvent (e.g., 10 mL of 70% ethanol) at a solvent-to-sample ratio of 20:1.[2]

-

The extraction is carried out at 60°C for 30 minutes.[2]

-

The final volume is adjusted (e.g., to 10 mL) using the same solvent.[2]

-

-

Filtration: The resulting extract is filtered through a 0.22 μm membrane to remove particulate matter before analysis.[2]

Quantification by Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

Objective: To accurately quantify the concentration of Oxyphyllacinol in the plant extract.

Instrumentation:

-

An Ultra-Fast Liquid Chromatography (UFLC) system coupled with a tandem mass spectrometer (MS/MS).[2]

Chromatographic Conditions:

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for the targeted quantification of Oxyphyllacinol. The specific precursor and product ion transitions for Oxyphyllacinol are monitored.

Method Validation:

-

The method should be validated for linearity, limits of detection (LOD), limits of quantification (LOQ), precision, repeatability, stability, and recovery to ensure accurate and reliable results.[2]

Biosynthetic Pathway of Diarylheptanoids

Oxyphyllacinol belongs to the diarylheptanoid class of plant secondary metabolites. The biosynthesis of diarylheptanoids is part of the broader phenylpropanoid pathway, a major route for the production of a wide variety of plant natural products. The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway for "Stilbenoid, diarylheptanoid and gingerol biosynthesis" provides a framework for understanding the enzymatic steps leading to the formation of these compounds.[2][3][4]

The pathway originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A series of enzymatic reactions involving Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) lead to the formation of p-Coumaroyl-CoA, a key intermediate. This intermediate then enters the specific branch for diarylheptanoid biosynthesis.

Below is a simplified representation of the core biosynthetic pathway leading to diarylheptanoids.

Pathway Description:

-

Phenylpropanoid Entry: The pathway begins with the conversion of L-Phenylalanine to Cinnamic acid, catalyzed by Phenylalanine ammonia-lyase (PAL) .

-

Hydroxylation: Cinnamic acid is then hydroxylated to p-Coumaric acid by Cinnamate 4-hydroxylase (C4H) .

-

Activation: p-Coumaric acid is activated to its CoA-thioester, p-Coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) .

-

Chain Extension: p-Coumaroyl-CoA serves as a starter molecule for a polyketide synthase, such as Curcuminoid synthase (CURS) or Diketide-CoA synthase (DCS) , which catalyzes the condensation with malonyl-CoA units to form a polyketide intermediate.[3]

-

Cyclization and Reduction: The intermediate undergoes cyclization and reduction, catalyzed by enzymes like Cinnamoyl-CoA reductase (CCR) and CURS, to form the basic diarylheptanoid scaffold, such as curcumin.[3]

-

Tailoring Reactions: The core diarylheptanoid structure is then further modified by various "tailoring" enzymes (e.g., reductases, hydroxylases, methyltransferases) to produce a diverse array of diarylheptanoids, including Oxyphyllacinol. The specific enzymes involved in the final steps to produce Oxyphyllacinol are not yet fully elucidated.

Conclusion

Oxyphyllacinol is a promising bioactive compound with its natural abundance being highest in the fruit of Alpinia oxyphylla around 45 days of cultivation. The provided experimental protocols offer a robust framework for the extraction and quantification of this compound, which is essential for quality control and further pharmacological research. The biosynthetic pathway, rooted in the broader phenylpropanoid metabolism, provides a basis for potential metabolic engineering approaches to enhance the production of Oxyphyllacinol and other valuable diarylheptanoids. Further research is warranted to fully elucidate the specific enzymatic steps in the later stages of Oxyphyllacinol biosynthesis and to explore its presence in other plant species.

References

Methodological & Application

Application Notes & Protocols: Oxyphyllacinol Extraction and Purification

These application notes provide detailed protocols for the extraction and purification of oxyphyllacinol from its natural source, primarily the fruits of Alpinia oxyphylla. The methods described are tailored for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Extraction of Oxyphyllacinol

Oxyphyllacinol, a diarylheptanoid, is a key bioactive component found in Alpinia oxyphylla.[1][2] The choice of extraction method is critical for maximizing yield and preserving the integrity of the compound. The most effective methods identified are reflux extraction and microwave-assisted extraction (MWE), with supercritical fluid extraction (SFE) emerging as a green alternative.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the optimized parameters for different extraction techniques to obtain oxyphyllacinol and other bioactive compounds from Alpinia oxyphylla fruit.

| Parameter | Optimized Reflux Extraction | Microwave-Assisted Extraction (MWE) |

| Solvent | 70% Ethanol in Water | Ethanol-Water (70:30, v/v)[3] |

| Solvent/Solid Ratio | 20:1 (mL/g)[4][5] | 30:1 (mL/g)[3][6] |

| Temperature | 60°C[4][5] | 80°C[3][6] |

| Time | 30 minutes[4][5] | 8 minutes[3][6] |

| Power (for MWE) | N/A | 300 W[3][6] |

| Key Finding | The solvent-to-sample ratio was the most influential factor in achieving high yields.[4][5] | MWE offers a significantly faster extraction time compared to conventional methods.[6] |

Experimental Workflow: Extraction

Caption: General workflow for the extraction of oxyphyllacinol.

Experimental Protocols

Protocol 1: Optimized Reflux Extraction

This protocol is based on an orthogonal design that identified the solvent-to-sample ratio as the most critical factor for yield.[4]

-

Preparation: Grind dried fruits of A. oxyphylla into a powder and sieve with a 40-mesh screen.

-

Extraction: Accurately weigh 0.5 g of the powdered sample and place it into a round-bottom flask.

-

Add 10 mL of 70% ethanol (a 20:1 solvent-to-sample ratio).[4][5]

-

Set up a reflux condenser and heat the mixture at 60°C for 30 minutes with constant stirring.[4][5]

-

Filtration: After cooling to room temperature, filter the solution through a 0.22 µm membrane to remove particulate matter.[4]

-

Storage: The resulting filtrate, containing the crude extract, is now ready for analysis or further purification. Store at 4°C for short-term storage.

Protocol 2: Microwave-Assisted Extraction (MWE)

MWE is a rapid and efficient alternative to conventional extraction.[6]

-

Preparation: Use 1.0 g of powdered A. oxyphylla fruit.

-

Extraction: Place the sample in a microwave extraction vessel and add 30 mL of 70% ethanol.[3][6]

-

Set the microwave extractor parameters: 300 W power, 80°C temperature, and an extraction time of 8 minutes.[3][6]

-

Filtration: After the extraction is complete and the vessel has cooled, filter the supernatant through a 0.22 µm membrane.

-

Processing: The filtrate contains the crude extract. This method is particularly suitable for rapid screening of multiple samples.

Protocol 3: Supercritical Fluid Extraction (SFE) - General Procedure

SFE using carbon dioxide (SC-CO₂) is a green technology that yields high-purity extracts without residual organic solvents.[7][8] While a specific protocol for oxyphyllacinol is not detailed in the literature, this general procedure can be optimized.

-

Preparation: Load approximately 0.5 g of powdered A. oxyphylla fruit into a high-pressure extraction vessel.[9]

-

Parameter Setup:

-

Set the extraction temperature. A range of 35-60°C is recommended for thermolabile compounds.[7]

-

Set the extraction pressure. A pressure up to 400 bar may be explored.[7]

-

Pump liquid CO₂ into the vessel at a constant flow rate (e.g., 0.3-0.4 L/h).[8][9]

-

To enhance the extraction of more polar compounds like oxyphyllacinol, a co-solvent such as ethanol (e.g., 1% v/v) can be added to the CO₂ flow.[7][8]

-

-

Extraction: Perform the extraction for a set duration (e.g., dynamic extraction for 30-60 minutes).

-

Collection: Depressurize the supercritical fluid through a restrictor, causing the CO₂ to vaporize and the extracted compounds to precipitate into a collection vial.[9]

-

Analysis: The collected extract can be dissolved in a suitable solvent for analysis and purification.

Purification of Oxyphyllacinol

Following extraction, the crude mixture requires purification to isolate oxyphyllacinol. The most common and effective techniques are column chromatography for initial fractionation and preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Experimental Workflow: Purification

Caption: A two-step workflow for the purification of oxyphyllacinol.

Experimental Protocols

Protocol 4: Column Chromatography (General)

This protocol describes a general approach for the initial fractionation of the crude extract to enrich oxyphyllacinol.

-

Preparation: Concentrate the crude extract under reduced pressure to yield a gum or powder.

-

Column Packing:

-

Prepare a slurry of silica gel (e.g., Kiesgel 60) in a non-polar solvent like n-hexane.[10]

-

Pour the slurry into a glass column and allow it to pack uniformly.

-

-

Sample Loading: Dissolve the concentrated extract in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the top of the packed column.

-

Elution:

-

Begin elution with a non-polar solvent (e.g., n-hexane or chloroform).

-

Gradually increase the polarity of the mobile phase by introducing a more polar solvent like ethyl acetate or methanol in a stepwise or gradient manner.[11]

-

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL).

-

Analysis: Analyze each fraction using Thin-Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing oxyphyllacinol. Pool the relevant fractions.

Protocol 5: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is for the final purification of the enriched fractions obtained from column chromatography.

-

Preparation: Evaporate the pooled fractions to dryness and redissolve the residue in the HPLC mobile phase (e.g., 50% methanol/water).[12]

-

Filtration: Filter the sample solution through a 0.45 µm or 0.2 µm filter to prevent column clogging.[13]

-

HPLC System and Conditions:

-

Column: A preparative reverse-phase C18 column (e.g., 250 mm × 10.0 mm, 5 µm).[12]

-

Flow Rate: Set a suitable flow rate for the preparative column (e.g., 5 mL/min).[12]

-

Gradient: Develop a gradient elution method based on analytical runs to achieve optimal separation of oxyphyllacinol from closely eluting impurities.

-

Detection: Monitor the effluent at a suitable wavelength (e.g., 254 nm or 280 nm).

-

-

Fraction Collection: Collect the peak corresponding to oxyphyllacinol using a fraction collector.

-

Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound. Confirm purity using analytical HPLC and structure via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Bioactivity and Signaling Pathway

Recent studies have shown that oxyphyllacinol (OPC) can induce programmed cell death in human red blood cells (eryptosis), a process that may be relevant to its antitumor activity and potential side effects like anemia.

Signaling Pathway of Oxyphyllacinol-Induced Eryptosis

Oxyphyllacinol stimulates eryptosis by increasing the concentration of intracellular calcium (Ca²⁺). This influx of calcium is a critical event that activates downstream signaling kinases, specifically p38 mitogen-activated protein kinase (p38 MAPK) and casein kinase 1α (CK1α). The activation of this signaling axis ultimately leads to the hallmarks of eryptosis, including membrane scrambling and cell shrinkage, and can also contribute to hemolysis.

Caption: Signaling axis of oxyphyllacinol-induced eryptosis in red blood cells.

References

- 1. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of nine compounds from Alpinia oxyphylla fruit at different harvest time using UFLC-MS/MS and an extraction method optimized by orthogonal design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid extraction and determination of 25 bioactive constituents in Alpinia oxyphylla using microwave extraction with ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Supercritical Carbon Dioxide Extracts of Cordyceps sinensis: Chromatography-based Metabolite Profiling and Protective Efficacy Against Hypobaric Hypoxia [frontiersin.org]

- 9. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Purification of Peptides [protocols.io]

Application Notes and Protocols for Oxyphyllacinol in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Oxyphyllacinol, a prominent diarylheptanoid derived from the capsular fruit of Alpinia oxyphylla, is emerging as a compound of interest for its potential therapeutic applications. These application notes provide an overview of its known cellular effects and detailed protocols for investigating its activity in cell culture settings.

Introduction to Oxyphyllacinol